Compound Description: This compound features a 1,3-benzodioxole ring system linked to a methanimine group. The methanimine is further connected to a phenyl ring substituted with a 1H-1,2,3-triazole ring. The crystal structure reveals a shallow envelope conformation for the dioxole ring and intermolecular hydrogen bonding within the crystal lattice [].
Compound Description: This compound is an analogue of capsaicin, featuring a 1,3-benzodioxole ring replacing the 2-methoxyphenol moiety found in capsaicin []. It also possesses a benzamide group with a 4-methyl substitution. This compound's crystal structure demonstrates an envelope conformation for the dioxole ring and intermolecular hydrogen bonding, contributing to a zigzag supramolecular chain arrangement [].
Compound Description: Similar to the previous compound, this molecule is also a capsaicin analogue. It features a 1,3-benzodioxole ring substituting the 2-methoxyphenol moiety and a benzenesulfonamide group replacing the aliphatic amide chain found in capsaicin []. The crystal structure reveals intermolecular interactions, including C–H⋯O, N—H⋯O, and C—H⋯π interactions, leading to supramolecular layer formation [].
1-(1,3-Benzodioxol-5-yl)-2-butanamine []
Compound Description: This compound is an α-ethyl phenethylamine derivative and a potential therapeutic agent []. It serves as a precursor to both its enantiomers and its N-methyl derivatives, some of which have been studied for their psychoactive effects [].
Compound Description: This compound is an amuvatinib derivative identified as a potential antineoplastic agent []. It exhibits selective toxicity towards glucose-starved tumor cells, suggesting a potential therapeutic strategy in oncology []. This compound disrupts mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells [].
Compound Description: This compound features a 1,3-benzodioxole ring system connected to a nicotinohydrazide moiety via a methylene bridge []. Extensive intermolecular hydrogen bonding involving N—H⋯O, O—H⋯O, O—H⋯N and weak C—H⋯O interactions are observed in its crystal structure [].
Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with potential applications in cancer treatment []. This compound exhibits good in vitro and in vivo profiles, along with favorable pharmacokinetic properties, making it a promising candidate for clinical development [].
Compound Description: SSR240612 is a potent and orally active non-peptide bradykinin B1 receptor antagonist []. Its pharmacological properties include inhibiting bradykinin binding to B1 receptors and antagonizing bradykinin-induced physiological responses in various models [].
Compound Description: This compound is characterized by its nearly planar structure, with a 1,3-benzodioxole ring connected to isonicotinohydrazide through a methylene bridge []. Its crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯N hydrogen bonds [].
Compound Description: This compound exhibits antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger []. Its structure is characterized by a pyrimidinone ring functionalized with a 1,3-benzodioxol-5-ylmethyl group and a morpholine-containing side chain [].
Compound Description: This compound contains a 1,3-benzodioxole ring system attached to a tetrahydrobenzo[h]quinoline core, which adopts a buckled conformation []. The benzodioxole ring is oriented away from the pyridine ring to minimize steric hindrance with the cyanide substituent [].
Compound Description: This compound is an amide chalcone derivative with potential biological activities []. It contains a 1,3-benzodioxole ring system connected to a phenylprop-2-enamide moiety [].
Compound Description: This compound features a 1,3-benzodioxole ring system linked to a dihydrophenanthrene core with amino and dicarbonitrile substituents []. The molecule exhibits significant deviations from planarity, with the amino-benzene ring twisted relative to the benzodioxole and dihydronaphthalene moieties [].
Compound Description: This series of compounds, designed through molecular hybridization, exhibit anticonvulsant activity, particularly against partial seizures []. They demonstrate favorable binding affinity with various molecular targets associated with epilepsy, including GABAA receptors, glutamate receptors, and the Na+/H+ exchanger [].
Compound Description: This compound is a potential antifungal agent characterized by a 1,3-benzodioxole ring linked to an imidazole-containing hydrazone derivative []. The (E)-configuration of the imine moiety is confirmed by single crystal X-ray analysis [].
Compound Description: Sf-Val is a potent antitumor agent that incorporates the safrole synthon, known for its DNA-binding properties []. The compound exhibits significant tumor growth inhibition and is currently being investigated for its ability to stimulate interferon-γ and nitric oxide production, indicating potential immunomodulatory effects [].
Compound Description: tBuONE, also known as tertylone or MDPT, belongs to the synthetic cathinone class, known for their psychoactive effects []. Its structure closely resembles that of other cathinones, with a 1,3-benzodioxole ring attached to a substituted propanone chain [].
Compound Description: This compound features a thiazolo[3,2-a]pyrimidinone core linked to a 1,3-benzodioxole moiety via a methylene bridge []. The thiazoline and dihydropyrimidine rings exhibit planar and sofa conformations, respectively [].
Compound Description: This compound is a potential fungicidal agent that features a 1,3-benzodioxole ring system connected to a thiazole ring through a methylene bridge. The thiazole ring is further substituted with a chlorophenyl group and a 1,2,4-triazole ring [].
1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one []
Compound Description: These two compounds are structurally similar, with both featuring a 1,3-benzodioxole ring linked to a prop-2-en-1-one moiety. The key difference lies in the substitution on the phenyl ring attached to the prop-2-en-1-one, where one compound has a 3,4,5-trimethoxy substitution, and the other has a 4-(N,N-dimethylamino) substitution []. These compounds have been studied for their supramolecular structures, with the former exhibiting pi-pi stacking and the latter forming hydrogen-bonded tetramers [].
Compound Description: This compound is characterized by its nearly planar structure, consisting of a 1,3-benzodioxole ring connected to a methoxybenzohydrazide moiety via a methylene bridge []. An intramolecular N—H⋯O hydrogen bond stabilizes the molecular structure [].
Relevance: Similar to compounds [] and [], this compound shares the 1,3-benzodioxole and methylene linker groups with N-(1,3-Benzodioxol-5-yl)cyclobutanecarboxamide. The presence of a methoxybenzohydrazide group in this compound, as opposed to the cyclobutanecarboxamide in the target compound, suggests potential modifications for altering the compound's physicochemical properties and potential biological activity.
Compound Description: This compound consists of a 1,3-benzodioxole ring connected to a furan-2-carbohydrazide moiety through a methylene linker []. The benzodioxole and furan rings are not coplanar, with a dihedral angle of 18.7° between them [].
Compound Description: This series of compounds, including derivatives with aryl groups such as 4-methylphenyl, 4-methoxyphenyl, and 4-trifluoromethylphenyl, exhibit polarized molecular-electronic structures and form various supramolecular arrangements due to intermolecular interactions, primarily hydrogen bonding [].
Compound Description: This compound features a benzimidazole core substituted with a 1,3-benzodioxole and an imidazole-containing propyl group []. The benzimidazole ring system is essentially planar, while the dioxolane ring adopts an envelope conformation [].
Compound Description: This compound represents a class of bis-tetrahydrofuranbenzodioxolyl sulfonamide derivatives exhibiting potent inhibitory activity against retroviral proteases, including those resistant to multiple drugs [].
Compound Description: NDT 9513727 is a novel, orally bioavailable, and highly selective inverse agonist of the human C5a receptor []. Its potent inhibitory effects on C5a-stimulated responses, including chemotaxis and degranulation, suggest its potential as a therapeutic agent for inflammatory diseases [].
Compound Description: This series of compounds is inspired by the natural product piperine, with the aim of developing more potent antimicrobial agents []. These compounds exhibit promising activity against various bacterial and fungal strains [].
Compound Description: This compound features a 1,3-benzodioxole ring system connected to a thiosemicarbazone moiety. The benzodioxole and thiosemicarbazone units are nearly planar and form inversion dimers in the crystal structure through N—H⋯S hydrogen bonds [].
Compound Description: This compound is characterized by a tetrahydropyrimidine ring substituted with a 1,3-benzodioxole group, a sulfanylidene moiety, and an ethyl carboxylate group []. The benzodioxole and ester groups are oriented nearly perpendicular to the tetrahydropyrimidine ring [].
N, N '-Bis[1,3-benzodioxol-5-ylmethylene]butane-1,4-diamine [, ]
Compound Description: This compound features two 1,3-benzodioxole units connected by a butane-1,4-diamine linker, forming a symmetrical Schiff base ligand. It has been used to synthesize transition metal complexes, particularly with Cr(III), Mn(II), and Fe(III), which have been investigated for their thermal decomposition properties []. These complexes have also shown potential antifungal activity against Phytophthora capsici [].
Compound Description: This compound consists of a 1,3-benzodioxole ring connected to a 4-chloroaniline moiety via a methylidene bridge []. The benzodioxole ring is almost planar, while the aromatic rings are twisted relative to each other [].
Compound Description: This compound, incorporating an oxime functionality and an imidazole ring, is considered a potential precursor for developing new antifungal agents []. Its structure features a 1,3-benzodioxole ring linked to an imidazole-containing propylidene chain, with a hydroxylamine group attached to the imine carbon [].
Relevance: Similar to compound [], this compound shares the 1,3-benzodioxole group with N-(1,3-Benzodioxol-5-yl)cyclobutanecarboxamide. The presence of an oxime group and an imidazole ring in this compound, as opposed to the cyclobutanecarboxamide in the target compound, suggests a distinct pharmacophore for antifungal activity.
3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones []
Compound Description: These two isomeric compounds feature a 1,3-benzodioxole ring system connected to a thiazolidin-4-one ring through a methylene bridge. The difference between the isomers lies in the position of the nitro group on the phenyl ring, being either meta or para []. They have been investigated for their crystal structures and intermolecular interactions [].
Compound Description: This compound comprises a pyrazole ring substituted with a 1,3-benzodioxole group and a 4-methylphenyl group []. The dioxole ring adopts an envelope conformation, and the molecule exists as two independent molecules with different orientations of the amine and dioxole substituents in the crystal structure [].
Compound Description: This compound features a 1,3-benzodioxole ring system linked to a dioxolane ring through a pentenamide chain []. The dioxolane and benzodioxole rings adopt envelope conformations, while the amide and benzene rings are nearly planar [].
Compound Description: This compound features a pyrazoline ring substituted with a 1,3-benzodioxole group, a 4-methylphenyl group, and an ethanone moiety []. The pyrazoline ring is nearly planar, and the crystal structure is stabilized by C—H⋯O, C—H⋯N, and weak C—H⋯π interactions [].
Relevance: Similar to compound [], this compound shares the 1,3-benzodioxole moiety with N-(1,3-Benzodioxol-5-yl)cyclobutanecarboxamide. The presence of a pyrazoline ring and an ethanone group in this compound, in contrast to the cyclobutanecarboxamide in the target compound, suggests potential for exploring different pharmacological activities.
2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole []
Compound Description: This compound features a benzimidazole ring system directly linked to a 1,3-benzodioxole moiety. The benzodioxole ring exhibits an envelope conformation in its crystal structure [].
Compound Description: This series of compounds, derived from 1,3-benzodioxol-5-amine, features a sulfonamide group linked to various alkyl/aralkyl and aryl substituents []. These compounds were synthesized and evaluated for their antibacterial activity, showing moderate inhibitory effects compared to ciprofloxacin [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.